![molecular formula C12H12N2O3S B2993210 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 124627-82-3](/img/structure/B2993210.png)
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a notable compound due to its unique structural composition and its wide range of applications in various scientific fields. This compound features a methoxyphenyl group attached to an imidazole ring, which is further connected to a sulfanyl acetic acid moiety. It exhibits diverse chemical properties, making it an important subject for both synthetic chemistry and applied research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves multi-step organic synthesis. The starting material usually involves the preparation of 1-(4-methoxyphenyl)-1H-imidazole. This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent thiol-based reactions introduce the sulfanyl group, followed by the formation of the acetic acid moiety through carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up through optimized reaction conditions. These may include high-pressure catalytic hydrogenation and specialized reactors to ensure high yields and purity. Typically, industrial synthesis prioritizes efficiency and cost-effectiveness while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly affecting the sulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions primarily target the imidazole ring and are performed under conditions involving reducing agents such as sodium borohydride.
Substitution: The methoxyphenyl group can participate in substitution reactions, especially nucleophilic aromatic substitutions, often utilizing reagents like sodium methoxide.
Common Reagents and Conditions Used
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, alkyl halides.
Major Products Formed
Oxidation of the sulfanyl group generally leads to sulfoxides or sulfones.
Reduction of the imidazole ring can yield dehydrogenated imidazole derivatives.
Substitution reactions at the methoxyphenyl group can introduce various functional groups depending on the reagent used.
Scientific Research Applications
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid finds applications in several research domains:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for therapeutic potentials, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The biological activity of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is largely due to its interaction with specific molecular targets within cells. The imidazole ring can engage in hydrogen bonding and pi-pi interactions with enzyme active sites, thereby modulating their activity. The sulfanyl group adds to the compound's reactivity, potentially forming disulfide bonds with protein residues.
Comparison with Similar Compounds
Unique Features
Compared to other similar compounds, 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid stands out due to its dual functional groups (imidazole and sulfanyl) combined with the methoxyphenyl group. This triad imparts distinctive chemical and biological properties not commonly found in simpler analogues.
List of Similar Compounds
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
2-{[1-(4-hydroxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
2-{[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Each of these analogues varies slightly in structure, leading to different chemical behaviors and biological activities.
Conclusion
This compound is a compound with a rich chemical profile and significant research potential. Its unique combination of functional groups makes it versatile for various synthetic and applied research applications, making it a valuable compound in scientific exploration.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-2-9(3-5-10)14-7-6-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGORYEWJIPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
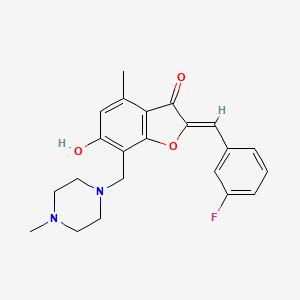
![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2993135.png)
![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)
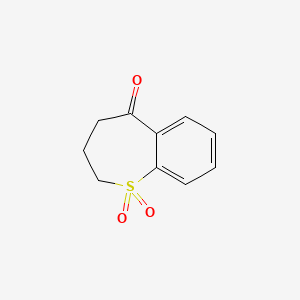
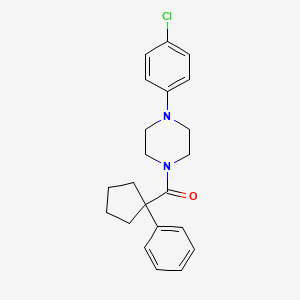
![1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2993141.png)
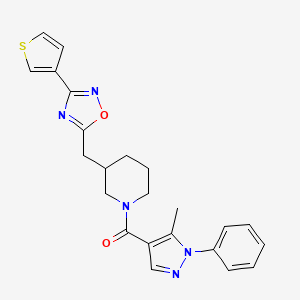
![N-(3-methylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2993143.png)
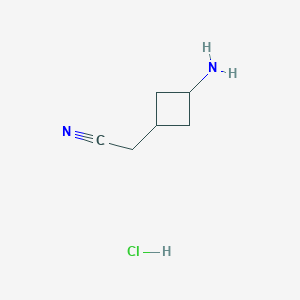
![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate](/img/structure/B2993145.png)
![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)
![Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2993148.png)
